molecular formula C7H8O2 B6613715 spiro[2.4]heptane-4,7-dione CAS No. 1056970-88-7

spiro[2.4]heptane-4,7-dione

Cat. No.: B6613715
CAS No.: 1056970-88-7
M. Wt: 124.14 g/mol
InChI Key: UWGVRLVELQUPHD-UHFFFAOYSA-N
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Description

Spiro[2.4]heptane-4,7-dione is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a cyclopentane ring through a shared carbon atom. This compound has a molecular formula of C7H8O2 and a molecular weight of 124.14 g/mol

Scientific Research Applications

Spiro[2.4]heptane-4,7-dione has several applications in scientific research:

Safety and Hazards

The safety information for spiro[2.4]heptane-4,7-dione includes several hazard statements such as H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.4]heptane-4,7-dione typically involves the transformation of spiro[2.4]heptan-4-one. One common method includes the conversion of spiro[2.4]heptan-4-one into a 5-phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent . Another approach involves the Baeyer-Villiger oxidation of a bicyclic ketone, followed by epoxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dione into corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organocuprate reagents for conjugate addition, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or other reduced compounds .

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-4,7-dione involves its interaction with molecular targets through its reactive functional groups. The pathways involved in its chemical reactions include nucleophilic addition, electrophilic substitution, and radical reactions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptane-4,7-dione is unique due to its specific ring size and the presence of two ketone functional groups. This structure imparts distinct reactivity and chemical properties compared to other spirocyclic compounds. Its smaller ring size and specific functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

spiro[2.4]heptane-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-1-2-6(9)7(5)3-4-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGVRLVELQUPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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